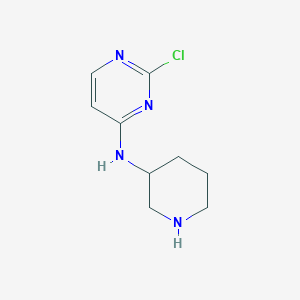

2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine

Description

2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine (CAS: 945895-46-5) is a pyrimidine derivative featuring a piperidin-3-ylamine substituent at the 4-position and a chlorine atom at the 2-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and receptors. It serves as a key intermediate in synthesizing proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, leveraging its amine group for conjugation with warheads or E3 ligase ligands . The piperidine moiety enhances solubility and modulates pharmacokinetic properties, while the chloro-substituent contributes to electrophilic reactivity, facilitating nucleophilic displacement reactions in further derivatization .

Properties

Molecular Formula |

C9H13ClN4 |

|---|---|

Molecular Weight |

212.68 g/mol |

IUPAC Name |

2-chloro-N-piperidin-3-ylpyrimidin-4-amine |

InChI |

InChI=1S/C9H13ClN4/c10-9-12-5-3-8(14-9)13-7-2-1-4-11-6-7/h3,5,7,11H,1-2,4,6H2,(H,12,13,14) |

InChI Key |

SRQSEBVXVKPYFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)NC2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with piperidine under specific conditions. One common method includes the nucleophilic substitution reaction where 2-chloropyrimidine is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Cyclization: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydride, potassium carbonate, and solvents like DMF or THF.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.

Scientific Research Applications

2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

Material Science: The compound is also explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidine Derivatives

Key Observations :

- The piperidine ring in the target compound provides a rigid, basic scaffold, enhancing target binding through hydrogen bonding and hydrophobic interactions.

- Thieno[3,2-d]pyrimidine derivatives (e.g., 2b) exhibit enhanced electron-deficient character compared to pyrimidine cores, influencing redox properties and metabolic stability .

Key Observations :

- While CPR3 and related PROTACs demonstrate direct protein degradation at 5 μM, the target compound’s biological role remains underexplored, highlighting its utility primarily as a precursor .

- BPN-15477’s high potency (EC50 < 0.1 μM) underscores the impact of pyrrolopyrimidine cores on splicing modulation, a feature absent in simpler pyrimidines .

Physicochemical and ADMET Properties

Table 3: Computed Physicochemical Properties

Key Observations :

Biological Activity

2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant findings from various studies.

Chemical Structure and Synthesis

The chemical structure of 2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine features a pyrimidine ring substituted with a chlorine atom and a piperidine moiety. The synthesis typically involves multi-step reactions that include the formation of the pyrimidine core followed by substitution reactions to introduce the piperidine group.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine:

- Inhibition of Kinases : This compound acts as an inhibitor of protein kinases, particularly those involved in the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancer. It has been noted for its selectivity towards PKB (Akt) over other kinases, suggesting a targeted approach in cancer therapy .

- Cell Proliferation Studies : In vitro assays have shown that 2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cells .

The mechanism by which 2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine exerts its effects involves:

- Inhibition of Tumor Growth : The compound has been shown to inhibit tumor growth in xenograft models, indicating its efficacy in vivo .

- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells, as evidenced by increased levels of caspase activity in treated samples compared to controls .

Case Study 1: Efficacy in Mouse Models

A study involving mouse models demonstrated that administration of 2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine led to a significant reduction in tumor size compared to untreated controls. The compound was well-tolerated at doses up to 40 mg/kg, showing no acute toxicity .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the piperidine and pyrimidine moieties could enhance potency and selectivity against specific kinases. For instance, substituting different groups on the pyrimidine ring significantly affected the inhibitory activity against PKB .

Safety Profile and Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine indicates:

- Oral Bioavailability : The compound exhibits moderate oral bioavailability (approximately 31.8%), which is favorable for therapeutic applications .

- Toxicity Assessment : Toxicity studies have shown no adverse effects at high doses (up to 2000 mg/kg), indicating a favorable safety margin for further development .

Q & A

Q. Table 1: Comparison of Synthetic Protocols

| Amine Component | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Piperidin-3-amine | 1,4-dioxane | DIPEA | 80 | 3 | 64–75 | |

| 3-Methylpyrazole | DMSO | Cs₂CO₃ | 60 | 72 | 48 |

Basic: How is structural validation performed for this compound?

Methodological Answer:

Structural confirmation relies on multi-technique validation :

- NMR spectroscopy : Analyze - and -NMR to verify substitution patterns (e.g., pyrimidine C-Cl at δ ~160 ppm, piperidine NH at δ ~4.7 ppm) .

- Mass spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion peaks (e.g., [M+H] at m/z 227.07) .

- X-ray crystallography : Employ SHELX software for single-crystal refinement to resolve ambiguous stereochemistry or bond lengths .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

Yield optimization involves:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 72 h to 3 h) by enhancing thermal efficiency .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling variants (e.g., Buchwald-Hartwig amination) .

- Solvent selection : Replace 1,4-dioxane with DMF or DMSO to improve solubility of sterically hindered amines .

Critical Note : Monitor purity via HPLC to avoid byproducts from incomplete substitution or amine oxidation .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

SAR studies require systematic modifications:

- Core substitutions : Replace the pyrimidine chlorine with Br, F, or methyl groups to assess electronic effects .

- Piperidine modifications : Introduce substituents (e.g., methyl, hydroxyl) to probe steric and hydrogen-bonding interactions .

- Bioactivity assays : Test analogs against target proteins (e.g., kinases, antiparasitic enzymes) using IC₅₀ or EC₅₀ assays. Cross-reference with crystallographic data to map binding interactions .

Example : In antiparasitic studies, replacing the piperidine with a pyrazole moiety increased activity by 10-fold, suggesting steric tolerance in the target binding pocket .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions arise from variations in:

- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter compound solubility and activity .

- Cell lines/targets : Activity against Plasmodium falciparum may not translate to mammalian kinases due to divergent binding-site residues .

- Compound purity : Validate purity (>95% by HPLC) to exclude confounding effects from impurities .

Case Study : A study reported antitumor activity (IC₅₀ = 1.2 µM) while another found no effect. This discrepancy was traced to differences in cell permeability assays (artificial membranes vs. live-cell imaging) .

Advanced: What computational tools predict binding modes of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or DNA targets. Validate with crystallographic data from SHELXL-refined structures .

- MD simulations : Run GROMACS simulations to assess stability of predicted binding poses over 100-ns trajectories .

- QSAR modeling : Build regression models correlating substituent properties (e.g., logP, polar surface area) with bioactivity .

Example : Docking studies predicted hydrogen bonding between the pyrimidine N1 and kinase hinge residues, later confirmed by X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.